6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
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Overview
Description
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and the pyrazole moiety adds to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde in the presence of a brominating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile. The bromination step is often achieved using N-bromosuccinimide (NBS) or bromine in acetic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context, but it often involves the disruption of cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
- 6-bromo-2-(1H-pyrazol-1-yl)-1,3-benzothiazole
Uniqueness
6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is unique due to the presence of both bromine and the dimethyl-pyrazole moiety, which enhances its reactivity and potential biological activity. This combination is not commonly found in similar compounds, making it a valuable target for further research.
Properties
Molecular Formula |
C12H10BrN3S |
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Molecular Weight |
308.20 g/mol |
IUPAC Name |
6-bromo-2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H10BrN3S/c1-7-5-8(2)16(15-7)12-14-10-4-3-9(13)6-11(10)17-12/h3-6H,1-2H3 |
InChI Key |
MXLPDEGQIWDZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)Br)C |
Origin of Product |
United States |
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